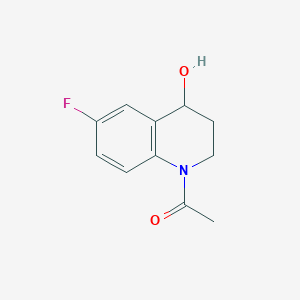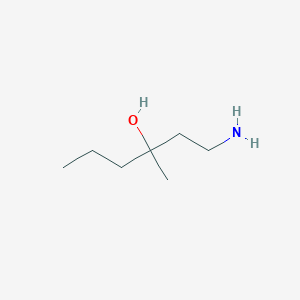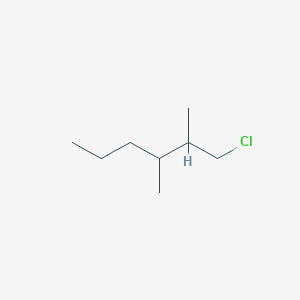
1-Chloro-2,3-dimethylhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2,3-dimethylhexane is an organic compound belonging to the class of alkyl halides It is characterized by a hexane backbone with chlorine and two methyl groups attached to the second and third carbon atoms, respectively
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2,3-dimethylhexane can be synthesized through the chlorination of 2,3-dimethylhexane. This process typically involves the use of chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 1-Chloro-2,3-dimethylhexane primarily undergoes substitution reactions due to the presence of the chlorine atom. It can participate in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) where the chlorine atom is replaced by a nucleophile.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or ammonia can be used under appropriate conditions (e.g., solvent choice, temperature) to facilitate the substitution.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 2,3-dimethylhexanol, 2,3-dimethylhexanenitrile, or 2,3-dimethylhexylamine can be formed.
Elimination Products: The major product of elimination reactions is typically 2,3-dimethylhexene.
科学的研究の応用
1-Chloro-2,3-dimethylhexane finds applications in various scientific research areas:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine: While specific biological applications may be limited, derivatives of this compound can be explored for potential pharmacological activities.
Industry: This compound can be used in the production of specialty chemicals, including solvents, plasticizers, and other industrial additives.
作用機序
The mechanism of action of 1-chloro-2,3-dimethylhexane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted mechanism in SN2 reactions. The chlorine atom, being a good leaving group, facilitates these reactions. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of the chlorine atom.
類似化合物との比較
- 1-Chloro-2-methylhexane
- 1-Chloro-3-methylhexane
- 1-Chloro-2,3-dimethylpentane
Comparison: 1-Chloro-2,3-dimethylhexane is unique due to the specific positioning of its chlorine and methyl groups, which influences its reactivity and the types of reactions it undergoes. Compared to its analogs, it may exhibit different steric and electronic effects, leading to variations in reaction rates and product distributions.
特性
分子式 |
C8H17Cl |
|---|---|
分子量 |
148.67 g/mol |
IUPAC名 |
1-chloro-2,3-dimethylhexane |
InChI |
InChI=1S/C8H17Cl/c1-4-5-7(2)8(3)6-9/h7-8H,4-6H2,1-3H3 |
InChIキー |
IFWRKRRCYDYIRD-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)C(C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-7'-carboxylic acid](/img/structure/B13192410.png)

![1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclopentan-1-ol](/img/structure/B13192423.png)
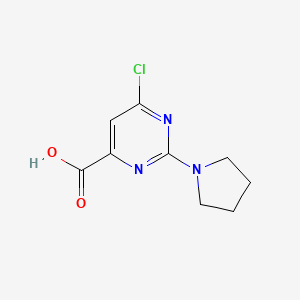
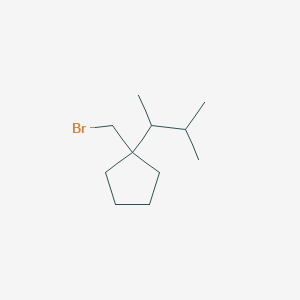


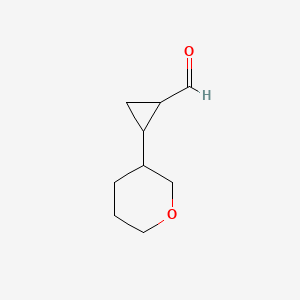
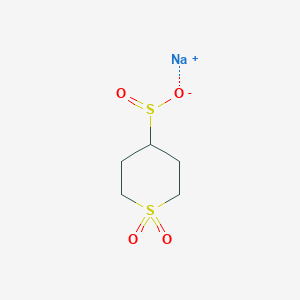
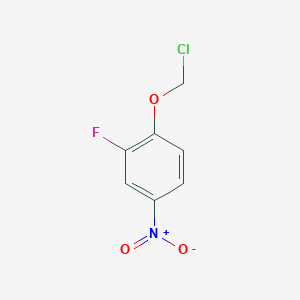
amine](/img/structure/B13192464.png)

